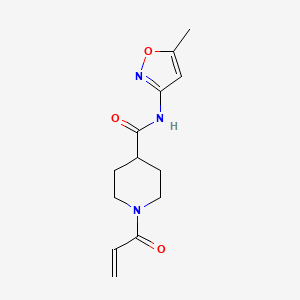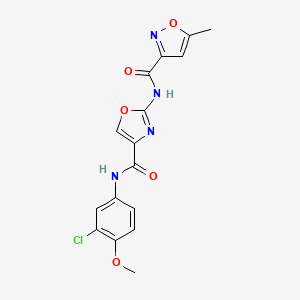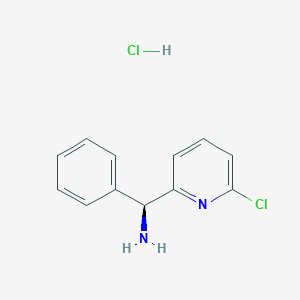![molecular formula C11H7BrCl2N2OS B2505707 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide CAS No. 2460750-21-2](/img/structure/B2505707.png)
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromo-substituted pyridine derivatives often involves multi-step reactions starting from basic materials such as pyridine or aniline derivatives. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions . These methods suggest that the synthesis of the compound would likely involve halogenation and amide formation steps.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and HRMS or LC-MS . X-ray diffraction studies provide detailed information on the crystal structure, including bond lengths and angles, which can be crucial for understanding the molecular conformation and potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of bromo-substituted pyridine derivatives can be inferred from their biological activity assays. For example, the synthesized pyrazole carboxamides exhibit insecticidal and fungicidal activities , indicating that these compounds can participate in biochemical reactions with biological targets. The reactivity of the compound of interest would likely be similar, with potential applications in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms can increase the density and influence the melting and boiling points of these compounds. The crystal packing is often stabilized by hydrogen bonds and π-π stacking interactions, which can affect the solubility and stability of the compounds . The antibacterial activities of some of these compounds suggest that they have the potential to interact with biological molecules, which could be a significant property of the compound .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Ligand Behaviour
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide is a compound that may fall under broader chemical families that have been extensively studied for their diverse applications in chemical synthesis and properties. For instance, the chemistry and properties of compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) have been reviewed, highlighting their preparation procedures, properties, and complex compound formations. These studies shed light on spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, which might suggest points of interest for similar compounds like this compound (Boča, Jameson, & Linert, 2011).
Pharmacological Profile Improvement
Structural analogs based on specific pharmacophores, similar to the pyridine structure, have been explored for their ability to facilitate memory processes and attenuate cognitive function impairment associated with various conditions. Research in this domain emphasizes the relationship between the configuration of stereocenters in such compounds and their biological properties, suggesting a potential area of interest for compounds like this compound in improving pharmacological profiles (Veinberg et al., 2015).
Role in Central Nervous System (CNS) Drug Synthesis
A literature review highlights the importance of heterocycles with nitrogen (N), sulfur (S), and oxygen (O) in forming a large class of organic compounds, including pyridine, which might influence the CNS. This points towards the potential of compounds like this compound in serving as lead molecules for synthesizing compounds with CNS activity, given their structural similarity and chemical groups (Saganuwan, 2017).
Environmental and Biological Analysis
While not directly related to this compound, studies on the analysis of heterocyclic aromatic amines and their metabolites in various matrices emphasize the importance of sensitive and selective analytical methods. This provides a backdrop for understanding the potential environmental and biological interactions of structurally complex compounds, highlighting the need for detailed analytical studies in this domain (Teunissen et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that many bioactive compounds work by interacting with their targets and causing changes in their function . For instance, indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds , it’s likely that this compound could influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Similar compounds have been shown to have a range of effects, such as inhibitory activity against various viruses .
Eigenschaften
IUPAC Name |
2-bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2OS/c12-8-3-6(1-2-15-8)11(17)16-5-7-4-9(13)18-10(7)14/h1-4H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOSGEAEAPKERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC2=C(SC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2505628.png)
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2505630.png)


![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)
![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)




![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)
![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)